
Nickel-catalyzed Sonogashira coupling of
terminal alkynes.

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1-Chloro-4-nonyne

Cat. No.: B1583902 Get Quote

An Application Guide to Nickel-Catalyzed Sonogashira Coupling of Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Synthetic Chemist's
Toolkit
The Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis, provides

a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl

or vinyl halides.[1][2] Traditionally, this transformation has been dominated by palladium

catalysts, often in conjunction with a copper co-catalyst.[2][3][4] While highly effective, the

expense and relative scarcity of palladium have driven the scientific community to seek more

sustainable and economical alternatives.[5]

Nickel has emerged as a front-runner to replace palladium in this critical reaction.[6][7] Its

earth-abundance, lower toxicity, and distinct catalytic activity make it a highly desirable

substitute.[6][7] Nickel-based catalytic systems have demonstrated remarkable efficiency in

forging not only the classic C(sp²)-C(sp) bonds but also in tackling the more challenging C(sp³)-

C(sp) couplings, opening new avenues for the synthesis of complex organic molecules relevant

to pharmaceuticals, natural products, and materials science.[6][8]

This guide offers a deep dive into the theory, application, and practical execution of nickel-

catalyzed Sonogashira coupling reactions. We will explore the critical components of the
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catalytic system, dissect the reaction mechanism, and provide detailed, field-proven protocols

for researchers.

Dissecting the Catalytic System: The "Why" Behind
the Reagents
The success of a nickel-catalyzed Sonogashira coupling hinges on the careful selection and

interplay of its core components. Understanding the function of each reagent is paramount to

achieving high yields and reproducibility.

The Heart of the Reaction: The Nickel Catalyst
The choice of the nickel source and its associated ligands dictates the reactivity, stability, and

scope of the reaction.

Nickel Precursors: Simple, air-stable nickel(II) salts like Nickel(II) chloride (NiCl₂), Nickel(II)

acetylacetonate (Ni(acac)₂), or the Ni(0) source Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂)

are common starting points.[9][10] In situ reduction of Ni(II) to the catalytically active Ni(0)

species is a common initiation step, often facilitated by a reducing agent like zinc powder.[9]

[11]

Ligands—The Catalyst's Control System: Ligands are not mere spectators; they are crucial

for stabilizing the nickel center, modulating its electronic properties and steric environment,

and facilitating the key steps of the catalytic cycle.

Phosphine Ligands: This diverse class is a mainstay in cross-coupling chemistry. Simple

monodentate phosphines (e.g., PMe₃, PCy₃) and more complex, bulky dialkyl-ortho-biaryl

phosphines (Buchwald-type ligands) have proven effective.[12][13][14] The latter are

particularly adept at promoting the formation of highly reactive, monoligated nickel

species.[13][14]

Nitrogen-Based Ligands: Chelating nitrogen ligands, such as 1,10-phenanthroline, offer a

cost-effective and efficient means to stabilize the nickel catalyst and promote high

reactivity.[9][11]

Pincer Ligands: These tridentate ligands bind to the metal center in a rigid pincer-like

fashion, conferring exceptional stability to the catalyst. This stability is crucial for
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preventing catalyst decomposition and achieving high turnover numbers. Pincer

complexes with N-heterocyclic carbene (NHC) arms or [P,S] chelating systems have been

successfully employed for challenging couplings, including those involving alkyl halides.[8]

[15][16][17][18]

The Supporting Cast: Co-Catalysts, Bases, and Solvents
The Copper Question: To Use or Not to Use?

Copper-Cocatalyzed Systems: In many protocols, a copper(I) salt (typically CuI) is used as

a co-catalyst.[1][8] Its primary role is to react with the terminal alkyne to form a copper

acetylide intermediate, which then undergoes transmetalation with the nickel center.[3][17]

Copper-Free Systems: A significant advantage of some nickel systems is the ability to

operate without a copper co-catalyst.[9][19] This is highly desirable as it prevents the

formation of alkyne homocoupling products (Glaser coupling), a common side reaction in

copper-containing systems.[1][20][21] In these cases, the nickel acetylide is formed

directly through the deprotonation of the alkyne at the nickel center.[3][19]

The Base: The Proton Abstractor: The base is essential for deprotonating the terminal

alkyne, making it nucleophilic enough to engage with the catalyst. The choice of base can

significantly impact the reaction outcome. Inorganic bases like cesium carbonate (Cs₂CO₃),

potassium carbonate (K₂CO₃), and potassium fluoride (KF) are frequently used.[8][9][10] The

strength and solubility of the base must be matched to the specific substrate and catalytic

system.

The Solvent: The Reaction Medium: The solvent not only dissolves the reagents but also

influences the catalyst's solubility, stability, and reactivity. Polar aprotic solvents such as

dimethyl sulfoxide (DMSO) and N,N-dimethylacetamide (DMAc) are often the solvents of

choice, as they have been shown to enhance catalytic efficiency.[8][9]

The Catalytic Cycle: A Mechanistic Blueprint
While variations exist depending on the specific catalytic system (e.g., copper-free vs. copper-

cocatalyzed), the generally accepted mechanism for nickel-catalyzed Sonogashira coupling

involves several key steps.
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Activation (Precatalyst to Active Catalyst): If starting with a Ni(II) source, an initial reduction

step, often using a reducing agent like zinc powder, generates the active Ni(0) species.

Oxidative Addition: The aryl or alkyl halide (R-X) reacts with the Ni(0) complex, breaking the

R-X bond and forming a Ni(II) intermediate (R-Ni-X).[9][22] This step is often rate-limiting.

Acetylide Formation and Transmetalation:

In Copper-Cocatalyzed Systems: The base deprotonates the terminal alkyne, which then

reacts with CuI to form a copper acetylide. This species then transmetalates with the R-Ni-

X complex, exchanging the halide for the acetylide group to form an R-Ni-alkynyl

intermediate.

In Copper-Free Systems: The terminal alkyne coordinates to the R-Ni-X complex.

Subsequent deprotonation by the base directly forms the R-Ni-alkynyl intermediate.[19]

[23]

Reductive Elimination: This final, irreversible step involves the formation of the new C-C

bond as the desired product (R-alkyne) is expelled from the nickel center, regenerating the

catalytically active Ni(0) species, which can then re-enter the catalytic cycle.[22]
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Oxidative
Addition

LnNi(II)(R)(X)

Acetylide Formation &
TransmetalationLnNi(II)(R)(C≡CR')

Reductive
EliminationR-C≡CR'
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Caption: Generalized catalytic cycle for Nickel-catalyzed Sonogashira coupling.
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Data-Driven Insights: Optimizing Reaction
Conditions
Systematic optimization is key to success. The following tables, compiled from literature data,

provide a starting point for developing a robust protocol.

Table 1: Effect of Base and Solvent on C(sp³)-C(sp) Coupling Yield[8]

Reaction Conditions: 1-iodooctane, phenylacetylene, Ni-catalyst (1 mol%), CuI (5 mol%), 25

°C, 4 h.

Entry Base (1.5 equiv) Solvent Yield (%)

1 Cs₂CO₃ DMSO 95

2 K₂CO₃ DMSO Lower

3 Na₂CO₃ DMSO Lower

4 tBuOK DMSO Lower

5 Cs₂CO₃ Dioxane Lower

6 Cs₂CO₃ Toluene Lower

7 Cs₂CO₃ THF Lower

8 Cs₂CO₃ DMF Lower

Insight: Cesium carbonate as the base and DMSO as the solvent proved to be the optimal

combination for this specific C(sp³)-C(sp) coupling, highlighting the significant impact of these

parameters on reaction efficiency.[8]

Table 2: Comparison of Halide Reactivity in C(sp³)-C(sp) Coupling[8]

Reaction Conditions: Alkyl halide (1.1 mmol), phenylacetylene (1.0 mmol), Ni-catalyst (1 mol%),

Cs₂CO₃ (1.5 mmol), CuI (0.05 mmol), DMSO.
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Halide Temperature (°C) Time (h) Yield (%)

1-iodooctane 25 4 92

1-bromooctane 40 8 85

1-chlorooctane* 50 12 81

*Reaction includes NaI (0.2 mmol) as an additive.

Insight: As expected, the reactivity of the alkyl halides follows the trend I > Br > Cl. Milder

conditions are sufficient for more reactive iodides, while chlorides require higher temperatures,

longer reaction times, and a halide exchange additive (NaI) to achieve good yields.[8]

Application Protocols: From Theory to Practice
The following protocols provide detailed, step-by-step procedures for common nickel-catalyzed

Sonogashira couplings.
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Caption: General experimental workflow for Sonogashira coupling reactions.
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Protocol 1: Copper-Free C(sp²)-C(sp) Coupling of an Aryl
Iodide
This protocol is adapted from a procedure for the coupling of aryl iodides and terminal alkynes

using a NiCl₂/1,10-phenanthroline system.[9][11]

Materials & Equipment:

Reagents: Nickel(II) chloride (NiCl₂), 1,10-phenanthroline, aryl iodide (e.g., 4-iodo-1,1'-

biphenyl), terminal alkyne (e.g., phenylacetylene), potassium fluoride (KF), 4-cyanopyridine

N-oxide, zinc powder (activated), N,N-dimethylacetamide (DMAc, degassed).

Equipment: Schlenk flask or oven-dried reaction vial with a magnetic stir bar, glovebox or

Schlenk line for inert atmosphere, syringes, standard laboratory glassware for workup and

purification, rotary evaporator, silica gel for column chromatography.

Step-by-Step Procedure:

Catalyst Pre-formation (In a glovebox): a. To a 15 mL reaction vial, add NiCl₂ (0.05 mmol, 10

mol%). b. Add a solution of 1,10-phenanthroline (0.075 mmol, 15 mol%) in degassed DMAc

(2.0 mL). c. Stir the resulting mixture at 25 °C for 30 minutes. The solution should change

color, indicating complex formation.

Reaction Setup: a. To the catalyst mixture, add the aryl iodide (0.50 mmol, 1.0 equiv.), the

terminal alkyne (0.75 mmol, 1.5 equiv.), 4-cyanopyridine N-oxide (0.75 mmol, 1.5 equiv.), KF

(0.75 mmol, 1.5 equiv.), and activated zinc powder (0.60 mmol, 1.2 equiv.). b. Add an

additional portion of degassed DMAc (3.0 mL) to bring the total volume to 5.0 mL. c. Seal the

vial tightly with a screw cap containing a PTFE septum.

Reaction Execution: a. Remove the vial from the glovebox and place it in a preheated oil

bath or heating block set to 60 °C (or 70 °C for less reactive aryl bromides).[9] b. Stir the

reaction vigorously for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

Workup and Purification: a. Upon completion, cool the reaction to room temperature and

pour the mixture into water (100 mL).[11] b. Extract the aqueous layer with ethyl acetate (3 x

25 mL). c. Combine the organic extracts and wash with brine (1 x 25 mL). d. Dry the organic

layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced
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pressure.[11] e. Purify the crude residue by silica gel column chromatography using an

appropriate eluent system (e.g., petroleum ether/ethyl acetate) to isolate the pure product.[9]

Protocol 2: Copper-Cocatalyzed C(sp³)-C(sp) Coupling
of an Alkyl Iodide
This protocol is based on a mild-condition procedure using a [P,S] chelated nickel complex for

the coupling of nonactivated alkyl halides.[8][24]

Materials & Equipment:

Reagents: [P,S] Nickel complex (e.g., complex 1 from Fan et al., 1 mol%), cesium carbonate

(Cs₂CO₃), copper(I) iodide (CuI), alkyl iodide (e.g., 1-iodooctane), terminal alkyne (e.g.,

phenylacetylene), dimethyl sulfoxide (DMSO, anhydrous).

Equipment: Oven-dried 25 mL Schlenk tube with a magnetic stir bar, Schlenk line for inert

atmosphere operations, syringes, standard laboratory glassware for workup and purification.

Step-by-Step Procedure:

Reaction Setup (under N₂ atmosphere): a. To a 25 mL oven-dried Schlenk tube, add Cs₂CO₃

(1.5 mmol), CuI (0.05 mmol), and the [P,S] nickel catalyst (0.01 mmol). b. Seal the tube and

purge with dry nitrogen gas for 10-15 minutes.

Addition of Reagents: a. Under a positive flow of nitrogen, add anhydrous DMSO (2.5 mL)

via syringe. b. Add the terminal alkyne (1.0 mmol) followed by the alkyl iodide (1.1 mmol) via

syringe. c. For less reactive alkyl bromides or chlorides, NaI (0.2 mmol) can be added as an

additive at this stage.[8]

Reaction Execution: a. Stir the reaction mixture at 25 °C for 4 hours for alkyl iodides. (For

alkyl bromides, heat to 40 °C for 8 hours; for alkyl chlorides, heat to 50 °C for 12 hours).[8] b.

Monitor the reaction progress by TLC or GC-MS.

Workup and Purification: a. After the reaction is complete, cool the mixture to room

temperature. b. Quench the reaction by adding water (15 mL) followed by 1 M HCl (1 mL) to

neutralize the excess base.[8] c. Extract the product with an appropriate organic solvent

(e.g., diethyl ether or ethyl acetate). d. Combine the organic layers, dry over anhydrous
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Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by silica

gel column chromatography to obtain the desired coupled product.

Conclusion and Future Outlook
Nickel-catalyzed Sonogashira coupling has transitioned from a niche curiosity to a powerful

and practical tool in synthetic chemistry. Its advantages in cost, sustainability, and unique

reactivity, particularly in C(sp³)-C(sp) bond formation, ensure its continued adoption and

development.[6][10] The ongoing exploration of novel ligand architectures and mechanistic

pathways promises to further expand the scope and utility of this transformation.[13][16]

Furthermore, emerging strategies, such as leveraging visible-light photosensitization to

promote the reaction, are opening new frontiers in mild and efficient C-C bond formation.[22] As

researchers continue to innovate, nickel catalysis is set to play an increasingly vital role in the

efficient and elegant construction of the complex molecules that shape our world.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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